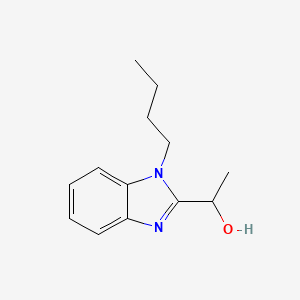
6-methyl-N-(piperidin-2-ylmethyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-N-(piperidin-2-ylmethyl)pyridin-2-amine is a compound that contains a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs . The CAS number of this compound is 1250036-56-6 .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of 6-methyl-N-(piperidin-2-ylmethyl)pyridin-2-amine is C12H19N3 . It contains a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives are synthesized through various chemical reactions including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical And Chemical Properties Analysis
The molecular weight of 6-methyl-N-(piperidin-2-ylmethyl)pyridin-2-amine is 205.30 . Other physical and chemical properties such as boiling point and density were not found in the search results.Applications De Recherche Scientifique
Synthesis of Intermediates and Ligands
- The compound 6-methyl-N-(piperidin-2-ylmethyl)pyridin-2-amine and its derivatives are primarily used as intermediates in chemical synthesis. For instance, derivatives of this compound were synthesized as intermediates for lafutidine, a histamine H2-receptor antagonist, through chlorination and condensation processes (Li, 2012). Additionally, multidentate nitrogen ligands incorporating similar structural motifs have been synthesized, demonstrating their utility in complexing with metals like zinc, further suggesting their role in catalysis and enzyme mimicry (Darbre et al., 2002).
Structural and Coordination Chemistry
- These compounds also find application in the field of coordination chemistry. For instance, the synthesis of polynuclear spin crossover complexes utilizes derivatives of this compound to create tetranuclear compounds with interesting magnetic properties, highlighting their potential use in materials science (Boldog et al., 2009). The synthesis and study of cobalt(III) alcoholate complexes formed by addition of a water molecule across 2-pyridyl substituted imine functions demonstrate the structural flexibility and reactivity of such compounds, indicating their importance in the synthesis of coordination complexes (Padhi et al., 2011).
Catalysis and Reaction Mechanisms
- The compound and its related structures are implicated in catalysis and reaction mechanisms. For instance, manganese(II) complexes involving similar ligands have been studied for their structural, magnetic, and catalytic properties, showcasing the compound's relevance in understanding and developing catalytic systems (Wu et al., 2004). The novel Cobalt(II) complexes containing N,N-di(2-picolyl)amine based ligands demonstrate the potential for polymerization of methyl methacrylate, indicating applications in material synthesis and industrial chemistry (Ahn et al., 2016).
Optical and Sensing Applications
- Additionally, derivatives of this compound have been used in the development of fluorescent sensors, highlighting their potential applications in sensing and molecular recognition. For instance, a fluorescent dye based on the 1H-pyrazolo[3,4-b]quinoline skeleton, incorporating pyridin-2-ylmethylamine motifs, has been investigated for the detection of inorganic cations (Mac et al., 2010). The study of soluble derivatives of tris((6-phenyl-2-pyridyl)methyl)amine for their metal ion affinities and fluorescence properties indicates the compound's relevance in developing optical materials and sensors (Liang et al., 2009).
Propriétés
IUPAC Name |
6-methyl-N-(piperidin-2-ylmethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-10-5-4-7-12(15-10)14-9-11-6-2-3-8-13-11/h4-5,7,11,13H,2-3,6,8-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCPUNPITQXVFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NCC2CCCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2438788.png)
![2-tert-butyl-1-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2438789.png)

